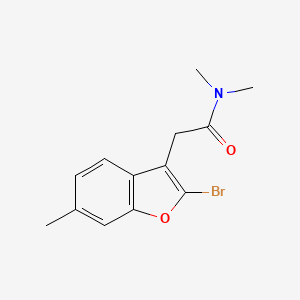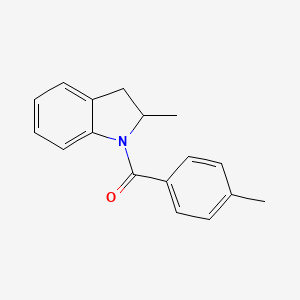
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been studied extensively in preclinical and clinical settings for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
作用機序
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide exerts its therapeutic effects by inhibiting the activity of JAK3, which is a key component of the signaling pathways of cytokines involved in immune function. JAK3 is primarily expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3 activity, this compound blocks the downstream signaling pathways of cytokines such as IL-2, IL-4, IL-6, and IL-12, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activation of T cells and B cells, as well as the production of cytokines such as IL-2, IL-4, IL-6, and IL-12. In vivo studies in animal models of autoimmune diseases have demonstrated that this compound can prevent disease onset and reduce disease severity. Clinical trials in humans have shown that this compound is effective in reducing the signs and symptoms of rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One advantage of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide is its specificity for JAK3, which allows for targeted inhibition of cytokine signaling pathways involved in immune function. This specificity also reduces the risk of off-target effects and toxicity. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics, which can vary depending on the individual patient. Additionally, the long-term safety and efficacy of this compound in humans is still being studied.
将来の方向性
For research on 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide include further investigation into its mechanism of action and potential therapeutic applications. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of this compound in humans, as well as its long-term safety and efficacy. Other areas of research include the development of more specific JAK3 inhibitors and the exploration of combination therapies with other immunomodulatory agents.
合成法
The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves several steps, starting with the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with 4-chloro-3-nitrobenzoic acid to form 2-(4-chloro-3-nitrobenzamido)-5-propyl-1,3,4-thiadiazole. This compound is then reduced to the corresponding amine, which is subsequently reacted with 4-(4H-1,2,4-triazol-4-yl)benzoic acid to form this compound.
科学的研究の応用
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that this compound inhibits the activation of T cells and B cells, as well as the production of cytokines such as IL-2, IL-4, IL-6, and IL-12. In vivo studies in animal models of autoimmune diseases have demonstrated that this compound can prevent disease onset and reduce disease severity.
特性
IUPAC Name |
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c1-2-3-12-19-20-14(23-12)18-13(22)10-5-4-9(6-11(10)15)21-7-16-17-8-21/h4-8H,2-3H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKKLGSUKWMCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)

![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)
![N-(tert-butyl)-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5353626.png)
![4-(3,5-difluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5353633.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5353641.png)
![3-isobutyl-1-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5353652.png)

![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)

![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
